2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid

Description

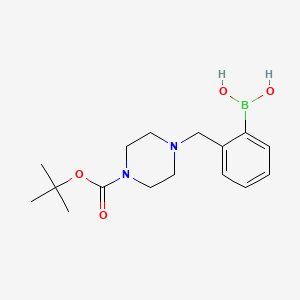

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid (CAS: 1190095-10-3) is a boronic acid derivative featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, connected to a phenylboronic acid moiety via a methylene bridge. Its molecular formula is C₁₆H₂₅BN₂O₄ (MW: 320.19). The Boc group enhances lipophilicity and stabilizes the piperazine during synthetic processes, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

[2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSVTZZAFJBGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Protection via Carbamate Formation

Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. The reaction proceeds at 0–25°C for 4–6 hours, achieving near-quantitative yields. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often employed as a catalyst to enhance reactivity.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes Boc group stability |

| Temperature | 0°C → 25°C (gradual) | Prevents side reactions |

| Molar Ratio (Boc₂O) | 1.1:1 (vs. piperazine) | Ensures complete protection |

Introduction of the Boronic Acid Group

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling reaction between the Boc-protected piperazine-benzyl bromide intermediate and bis(pinacolato)diboron (B₂Pin₂) is widely utilized.

Procedure :

-

Substrate Preparation : 2-(Bromomethyl)phenylboronic acid is synthesized via bromination of 2-methylphenylboronic acid using N-bromosuccinimide (NBS) under radical initiation.

-

Coupling Reaction : The bromide intermediate reacts with Boc-piperazine in the presence of Pd(PPh₃)₄ (1–2 mol%) and Cs₂CO₃ (2 equiv) in THF/water (4:1) at 80°C for 12 hours.

Alternative Boronation via Lithiation

For substrates sensitive to palladium, a lithiation-borylation strategy is employed:

-

Directed Ortho-Metalation : A directing group (e.g., amide) on the aryl ring facilitates lithiation at the desired position using n-BuLi at -78°C.

-

Borylation : Treatment with trimethyl borate (B(OMe)₃) followed by acidic hydrolysis yields the boronic acid.

Limitations : Requires cryogenic conditions (-78°C) and anhydrous solvents, increasing operational complexity.

One-Pot Carboxyl Activation Method

A scalable industrial approach described in patent CN105017301A avoids cryogenic conditions and costly reagents.

Reaction Mechanism

-

Carboxyl Activation : 2-Carboxyphenylboronic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Boc Introduction : Sodium tert-butoxide (NaOtBu) is added to generate the Boc-protected intermediate.

-

Piperazine Conjugation : The activated intermediate reacts with piperazine in THF at 0–5°C.

Optimized Conditions

| Component | Molar Ratio | Role |

|---|---|---|

| 2-Carboxyphenylboronic acid | 1.0 | Substrate |

| SOCl₂ | 1.2 | Acyl chloride formation |

| NaOtBu | 2.0 | Base for Boc transfer |

Yield : 90–95% after recrystallization in isopropyl alcohol.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Pd catalyst cost | 78–85% | Moderate |

| Lithiation-Borylation | No transition metals | Cryogenic conditions required | 65–72% | Low |

| One-Pot Carboxyl | Cost-effective, room-temperature | Limited to carboxyl substrates | 90–95% | High |

Optimization Strategies

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form boronate esters.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

Phenol Derivatives: Formed through oxidation reactions.

Boronate Esters: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H25BN2O4

- Molecular Weight : 320.19 g/mol

- Structural Features : The compound features a piperazine ring, a boronic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.

Medicinal Chemistry

Boronic acids are well-known for their role in drug discovery and development. The applications of 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid in medicinal chemistry include:

- Inhibitors of Proteasome Activity : Boronic acids can act as reversible inhibitors of proteasomes, which are crucial for protein degradation in cells. This property is significant in cancer therapy, where inhibiting proteasome activity can induce apoptosis in cancer cells .

- Anticancer Agents : The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. For instance, it may interfere with the function of proteases that are overexpressed in certain cancers .

Organic Synthesis

The versatility of boronic acids in organic synthesis is well-documented:

- Suzuki Coupling Reactions : this compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The compound can serve as a building block for the functionalization of aromatic systems, allowing for the introduction of various substituents that can modify biological activity or physical properties .

Materials Science

The unique properties of boronic acids lend themselves to applications in materials science:

- Smart Materials : Boronic acids can form dynamic covalent bonds with diols, making them useful in the development of smart materials that respond to environmental stimuli (e.g., pH changes or temperature variations). This property can be harnessed for drug delivery systems or self-healing materials .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of boronic acid derivatives, including this compound, demonstrated promising results in inhibiting the proliferation of cancer cell lines. The mechanism was attributed to the inhibition of proteasome activity, leading to cell cycle arrest and apoptosis .

Case Study 2: Organic Synthesis Applications

Research highlighted the effectiveness of this compound in Suzuki coupling reactions, showcasing its ability to couple with various aryl halides under mild conditions. The resulting compounds exhibited enhanced biological activities, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-yl)Phenylboronic Acid

4-(4-(tert-Butoxycarbonyl)Piperazin-1-yl)Phenylboronic Acid

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Piperazine-1-Carboxylate

- CAS : 540752-87-2; Similarity Score : 0.75 .

- Structure : Features a boronate ester (dioxaborolane) instead of a free boronic acid.

- Key Differences: Boronate ester improves stability under basic/oxidative conditions but requires hydrolysis to activate for cross-coupling reactions.

Physicochemical and Functional Comparisons

Solubility and Stability

Reactivity in Suzuki-Miyaura Coupling

- The free boronic acid in the target compound allows direct use in cross-coupling reactions, unlike boronate esters (e.g., CAS 540752-87-2), which require prior activation .

- The methylene spacer may enhance steric accessibility compared to directly attached piperazine analogs (e.g., CAS 457613-78-4) .

Tabulated Comparison of Key Properties

Biological Activity

The compound 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid (CAS No. 1190095-10-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 320.19 g/mol. The structure features a piperazine moiety, which is known for enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C16H25BN2O4 |

| Molecular Weight | 320.19 g/mol |

| CAS Number | 1190095-10-3 |

| Purity | 97% |

Research indicates that compounds containing boronic acid moieties can interact with various biological targets, including enzymes and receptors. Specifically, the compound has been noted for its antagonistic effects on the CCR2b receptor , which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

In a study examining related compounds, it was found that derivatives with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, some analogs showed minimum inhibitory concentration (MIC) values as low as 20 µM against Staphylococcus aureus , indicating robust antibacterial activity .

Anti-tumor Activity

Recent investigations have showcased the compound's potential in oncology. It demonstrated anti-tumor effects in xenograft mouse models, suggesting that it may inhibit tumor growth through specific cellular pathways . This aligns with the growing interest in boronic acids as therapeutic agents in cancer treatment.

Case Study 1: Inflammatory Disease Treatment

A patent describes the use of similar piperazine derivatives for treating inflammatory diseases by targeting CCR2b receptors. The efficacy of these compounds was evaluated in preclinical models, showing promising results in reducing inflammation markers .

Case Study 2: Antibacterial Efficacy

In comparative studies, various piperazine derivatives were tested against common pathogens. The results indicated that compounds structurally related to This compound displayed MIC values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves coupling a tert-butoxycarbonyl (Boc)-protected piperazine derivative with a boronic acid-containing aryl halide. For example, sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane under reflux (2 hours, nitrogen atmosphere) yield intermediates with ~87% efficiency . Key factors affecting yield include catalyst choice (Pd-based), solvent polarity, and inert atmosphere maintenance. Post-reaction purification via ethyl acetate extraction and sodium bicarbonate washing is critical to isolate the product .

Q. How is the boronic acid functional group characterized, and what analytical techniques validate its presence?

The boronic acid moiety is confirmed via nuclear magnetic resonance (¹¹B NMR, δ ~30 ppm for trigonal planar boron) and infrared spectroscopy (B-O stretching at ~1350 cm⁻¹). LCMS (ESI) with calculated and observed [M+H]⁺ values (e.g., m/z 523.28 observed vs. 523.3 theoretical) ensures molecular integrity . Chromatographic purity is validated using buffered mobile phases (e.g., methanol/sodium acetate-sodium octanesulfonate, pH 4.6) .

Q. Why is the Boc-protecting group critical for stability during synthesis?

The tert-butoxycarbonyl (Boc) group shields the piperazine nitrogen from undesired nucleophilic reactions, ensuring regioselectivity in cross-coupling steps. Its stability under basic conditions (e.g., sodium carbonate) prevents premature deprotection, which could lead to side reactions or reduced yield .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc-piperazine substituent influence the reactivity of the boronic acid in cross-coupling reactions?

The bulky Boc group introduces steric hindrance, slowing transmetallation steps in Suzuki reactions but improving selectivity for aryl halide partners with complementary electronic profiles (e.g., electron-deficient aryl bromides). Computational studies suggest the electron-withdrawing nature of the Boc group enhances boronic acid electrophilicity, accelerating coupling with electron-rich substrates .

Q. What strategies resolve contradictions in reported yields for analogous Boc-protected piperazine-boronic acid derivatives?

Discrepancies arise from divergent catalyst systems (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) or solvent polarity. For instance, polar aprotic solvents (DMF, DME) improve solubility of Boc-protected intermediates but may destabilize boronic acids. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, ligand ratio) to reconcile conflicting data .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation pathways are observed?

Under acidic conditions (pH < 3), the Boc group hydrolyzes, releasing piperazine and generating phenylboronic acid byproducts. In basic environments (pH > 9), boronic acid dimerization or protodeboronation occurs, reducing coupling efficiency. Stability studies via HPLC-MS under controlled pH (e.g., sodium acetate buffer, pH 4.6) confirm optimal storage conditions .

Q. What role does the boronic acid moiety play in target-specific applications, such as enzyme inhibition or sensor development?

The boronic acid group acts as a reversible covalent binder to diols (e.g., serine proteases or saccharides), enabling applications in protease inhibition or glucose sensing. For example, structural analogs have shown activity in inhibiting β-lactamases via boronate transition-state mimicry .

Methodological Guidance

Q. How to troubleshoot low coupling efficiency in Suzuki reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.